REACTION_CXSMILES
|
Cl.C=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].[CH2:15](NCC)C>>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:12]([CH2:15][O:10][C:9]2=[O:11])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Type
|
CUSTOM
|
Details
|
under stirring, with 10% HCl for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The cooling of the mixture
|
Type
|
CUSTOM
|
Details
|
yielded a precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
EXTRACTION
|
Details
|
The new precipitate was twice extracted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the extract anhydrified, concentrated
|
Type
|
DISSOLUTION
|
Details
|
both were dissolved in CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
After 24 hours it was extracted with 10% HCl
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% NaOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
ADDITION
|
Details
|
treated with 10% NaOH
|
Type
|
STIRRING
|
Details
|
under stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, anhydrified
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from CH3OH/H2O 65:35
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at 50° C. over P2O5
|
Type
|
CUSTOM
|
Details
|
crystallised again from CH3OH/H2O 6:4
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2COC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.28 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |